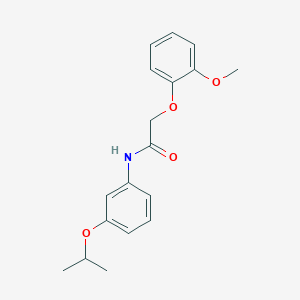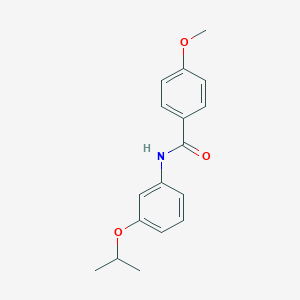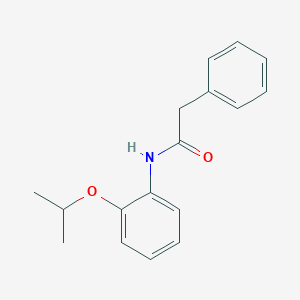![molecular formula C17H17NO2 B268471 N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide, also known as BPPC, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPC belongs to the family of cyclopropane carboxamides and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and tissue damage. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition can lead to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been shown to decrease the expression of MMPs, leading to a decrease in tissue damage. In addition, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been found to increase the expression of anti-inflammatory cytokines such as IL-10. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is also stable and can be stored for long periods of time. However, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the effects of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide on different diseases and cell types.
Direcciones Futuras
There are several future directions for the study of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide. One area of interest is the potential use of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in these diseases. Another area of interest is the potential use of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in cancer treatment. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have anti-tumor properties, and further studies are needed to determine its potential as a cancer therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide and its effects on different cell types and diseases.
In conclusion, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is a synthetic compound that has shown promising results in various scientific studies. It has potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide involves the reaction of 2-benzyloxybromobenzene with cyclopropanecarboxylic acid in the presence of a base. This reaction leads to the formation of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide as a white solid with a high yield. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(2-phenylmethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H17NO2/c19-17(14-10-11-14)18-15-8-4-5-9-16(15)20-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,18,19) |
Clave InChI |
BSWHEPBIHVOHEP-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canónico |
C1CC1C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)
![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B268396.png)
![2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B268397.png)
![2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268400.png)


![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)

![N-[4-(aminocarbonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268410.png)